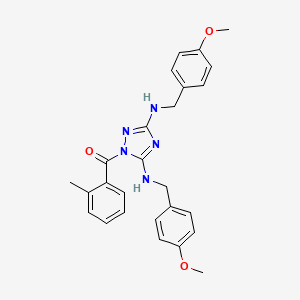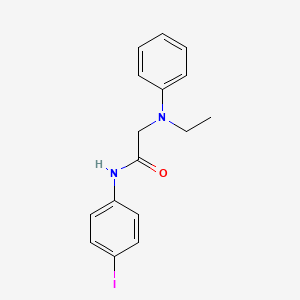
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.
作用机制
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, which is essential for DNA replication and cell proliferation. This compound binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA breaks and the induction of apoptosis in cancer cells. This compound also inhibits the activity of other enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of tumors in animal models. This compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its high purity and good yields, making it easy to synthesize and use in experiments. This compound also exhibits potent anti-cancer activity in vitro and in vivo, making it a promising candidate for cancer therapy. However, this compound also has some limitations, including its low solubility in water and its potential toxicity in normal cells at high concentrations.
未来方向
There are several future directions for the research on N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. One area of research is to optimize the synthesis method to improve the yield and purity of this compound. Another area of research is to investigate the potential of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
合成方法
The synthesis of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process, starting from the reaction of 2-methylbenzoyl chloride with 4-methoxybenzylamine to form 2-methylbenzoyl-4-methoxybenzylamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, which is further reacted with 4-methoxybenzyl chloride to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and good yields, making it a suitable candidate for scientific research.
科学研究应用
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and proliferation.
属性
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-6-4-5-7-23(18)24(32)31-26(28-17-20-10-14-22(34-3)15-11-20)29-25(30-31)27-16-19-8-12-21(33-2)13-9-19/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQYEXFGANOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
methanol](/img/structure/B5209776.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)


![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)



![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)